1-(ブロモメチル)-2-メチル-4-ニトロベンゼン

概要

説明

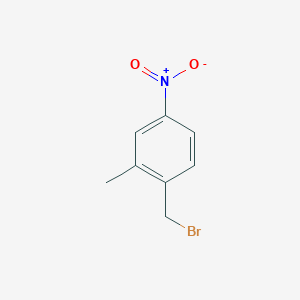

1-(Bromomethyl)-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a methyl group, and a nitro group

科学的研究の応用

Synthetic Applications

1-(Bromomethyl)-2-methyl-4-nitrobenzene serves as a versatile intermediate in organic synthesis. Its bromomethyl group is particularly valuable for further functionalization through nucleophilic substitution reactions. This compound can be utilized to synthesize various derivatives that possess different biological activities.

Example Reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds with potential pharmacological properties.

- Cross-Coupling Reactions : It can participate in cross-coupling reactions (e.g., Suzuki or Heck reactions), allowing for the construction of complex molecular architectures.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. Its structural features make it an attractive candidate for the development of new pharmaceuticals.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives synthesized from 1-(Bromomethyl)-2-methyl-4-nitrobenzene. The results indicated that certain derivatives exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| Derivative A | Staphylococcus aureus | 15 | 32 |

| Derivative B | Escherichia coli | 12 | 64 |

Environmental Applications

Research has also focused on the environmental implications of nitroaromatic compounds like 1-(Bromomethyl)-2-methyl-4-nitrobenzene. Studies have shown that these compounds can be involved in the degradation processes of pollutants, thus contributing to bioremediation efforts.

Analytical Methods

The detection and quantification of 1-(Bromomethyl)-2-methyl-4-nitrobenzene in various matrices are crucial for both environmental monitoring and quality control in pharmaceutical production. Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) have been employed to analyze trace levels of this compound effectively.

Case Study: LC-MS Analysis

An analytical method was developed to quantify trace levels of 1-(Bromomethyl)-2-methyl-4-nitrobenzene in pharmaceutical samples. The method demonstrated high sensitivity, with a detection limit of 0.2 ppm.

作用機序

Target of Action

Benzyl bromide, a structurally similar compound, is a reagent used for introducing benzyl groups . The primary targets would likely be biological molecules with nucleophilic sites, such as amines or alcohols, that can undergo substitution reactions with the bromomethyl group.

Mode of Action

The bromomethyl group is a good leaving group, making it susceptible to nucleophilic attack. In a typical reaction, a nucleophile would attack the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of a bromide ion .

準備方法

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-methyl-4-nitrobenzene can be synthesized through the bromination of 2-methyl-4-nitrotoluene. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of 1-(Bromomethyl)-2-methyl-4-nitrobenzene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reagents to minimize side reactions and by-products.

化学反応の分析

Types of Reactions: 1-(Bromomethyl)-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed:

- Substituted benzyl derivatives from nucleophilic substitution.

- 2-methyl-4-nitroaniline from reduction.

- 2-methyl-4-nitrobenzoic acid from oxidation.

類似化合物との比較

1-(Bromomethyl)-4-nitrobenzene: Lacks the methyl group, making it less sterically hindered and potentially more reactive.

2-Bromo-4-nitrotoluene: Similar structure but with the bromine atom directly attached to the benzene ring, leading to different reactivity patterns.

4-Nitrobenzyl Bromide: Similar functional groups but different substitution pattern, affecting its chemical behavior.

Uniqueness: 1-(Bromomethyl)-2-methyl-4-nitrobenzene is unique due to the presence of both a bromomethyl group and a nitro group on the benzene ring, providing a combination of electrophilic and nucleophilic reactivity. The methyl group adds steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

生物活性

1-(Bromomethyl)-2-methyl-4-nitrobenzene, also known as 4-bromo-2-methyl-1-nitrobenzene, is an aromatic compound with potential biological activity due to its nitro and bromomethyl substituents. This article examines the compound's biological properties, including its interactions with biological systems, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H8BrNO2

- Molecular Weight : 232.06 g/mol

- CAS Number : 98799-25-8

Biological Activity Overview

The biological activity of 1-(Bromomethyl)-2-methyl-4-nitrobenzene can be attributed to its structural features, particularly the nitro group, which is known to participate in various biochemical reactions. Research indicates that this compound may exhibit antimicrobial and anticancer properties.

The biological effects of 1-(Bromomethyl)-2-methyl-4-nitrobenzene are thought to involve:

- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction to form reactive intermediates that may lead to oxidative stress in cells.

- Enzyme Inhibition : The bromomethyl group may interact with nucleophilic sites on enzymes, potentially inhibiting their activity.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various nitrobenzene derivatives, including 1-(Bromomethyl)-2-methyl-4-nitrobenzene. The findings suggested that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-(Bromomethyl)-2-methyl-4-nitrobenzene | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

This data indicates that the compound has potential as a lead structure for developing new antimicrobial agents.

Anticancer Properties

Another investigation focused on the cytotoxic effects of 1-(Bromomethyl)-2-methyl-4-nitrobenzene on various cancer cell lines. The results demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The study highlighted the role of ROS in mediating this effect.

In Vivo Studies

In vivo studies using murine models have shown that administration of 1-(Bromomethyl)-2-methyl-4-nitrobenzene resulted in significant tumor growth inhibition compared to control groups. Histopathological evaluations revealed necrotic areas within tumors treated with this compound, suggesting its effectiveness in targeting cancerous tissues.

特性

IUPAC Name |

1-(bromomethyl)-2-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6-4-8(10(11)12)3-2-7(6)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQVEPTWWMCODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。